4-(3-Fluorophenyl)-2-methylbutan-2-ol
Description
4-(3-Fluorophenyl)-2-methylbutan-2-ol is a tertiary alcohol featuring a fluorinated aromatic ring at the 3-position of the phenyl group and a methyl substituent at the 2-position of the butanol backbone. These methods suggest that this compound may be synthesized through analogous pathways, such as Friedel-Crafts alkylation or Grignard addition, followed by fluorination.
The compound’s fluorophenyl group likely enhances its lipophilicity and metabolic stability, making it relevant in medicinal chemistry (e.g., kinase inhibitors, as seen in ) or materials science (e.g., polymer solar cell precursors) .
Properties
IUPAC Name |
4-(3-fluorophenyl)-2-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLGXPVFDAEIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Alcohols
The following table compares 4-(3-Fluorophenyl)-2-methylbutan-2-ol with structurally related alcohols:
Key Observations :
- Halogen Effects: The chloro-fluoro substitution in 2-(3-chloro-4-fluorophenyl)butan-2-ol increases molar mass and may alter electronic properties compared to the mono-fluoro analog .
- Polarity : Ether-containing analogs like 4-(2-methoxyethoxy)-2-methylbutan-2-ol exhibit higher polarity, enhancing solubility in polar solvents for materials science applications .
Functional Group Analogs
Key Observations :
- Alcohol vs. Ketone: The ketone 4-Phenyl-2-butanone lacks hydrogen-bonding capability, reducing solubility in aqueous systems compared to the alcohol analog .
- Ester/Nitrile Groups : The ester and nitrile functionalities in ’s compound introduce hydrolytic sensitivity and electronic effects, which may influence drug metabolism or polymer stability .
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